molecular formula C9H13NO2 B3059583 O-(3-phenoxypropyl)hydroxylamine CAS No. 82703-22-8

O-(3-phenoxypropyl)hydroxylamine

Cat. No.: B3059583
CAS No.: 82703-22-8
M. Wt: 167.2 g/mol
InChI Key: NTPURQWACGYLAO-UHFFFAOYSA-N
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Description

O-(3-phenoxypropyl)hydroxylamine: is an organic compound with the molecular formula C9H13NO2 It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 3-phenoxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of O-(3-phenoxypropyl)hydroxylamine typically involves the reaction of hydroxylamine with 3-phenoxypropyl halides under basic conditions. One common method is the nucleophilic substitution reaction where hydroxylamine reacts with 3-phenoxypropyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or methanol at room temperature or slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: O-(3-phenoxypropyl)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: O-(3-phenoxypropyl)hydroxylamine is used as a reagent in organic synthesis, particularly in the formation of N-heterocycles and other nitrogen-containing compounds. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an antibacterial agent. It has shown promise in inhibiting bacterial ribonucleotide reductase, an enzyme essential for DNA synthesis and repair .

Industry: The compound is used in the production of various industrial chemicals and materials. Its derivatives are employed in the manufacture of polymers, resins, and other specialty chemicals .

Mechanism of Action

The mechanism by which O-(3-phenoxypropyl)hydroxylamine exerts its effects involves its interaction with specific molecular targets. For instance, as an antibacterial agent, it acts as a radical scavenger and inhibits the bacterial ribonucleotide reductase enzyme. This inhibition disrupts the production of deoxyribonucleotides, thereby hindering bacterial DNA synthesis and proliferation .

Comparison with Similar Compounds

    Hydroxylamine (NH2OH): A simpler analogue with similar reactivity but lacking the 3-phenoxypropyl group.

    O-(diphenylphosphinyl)hydroxylamine (DPPH): Another substituted hydroxylamine with different substituents and applications.

    Hydroxylamine-O-sulfonic acid (HOSA): A related compound used as an electrophilic aminating agent.

Uniqueness: O-(3-phenoxypropyl)hydroxylamine is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its phenoxypropyl group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry and industrial applications .

Properties

IUPAC Name

O-(3-phenoxypropyl)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c10-12-8-4-7-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTPURQWACGYLAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCON
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10448732
Record name Hydroxylamine, O-(3-phenoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82703-22-8
Record name Hydroxylamine, O-(3-phenoxypropyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10448732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
O-(3-phenoxypropyl)hydroxylamine
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O-(3-phenoxypropyl)hydroxylamine
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O-(3-phenoxypropyl)hydroxylamine
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O-(3-phenoxypropyl)hydroxylamine

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